molecular formula C9H11FN2O2 B14186525 N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide CAS No. 919996-23-9

N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide

Cat. No.: B14186525
CAS No.: 919996-23-9
M. Wt: 198.19 g/mol
InChI Key: WJCIJJMILIDIKR-UHFFFAOYSA-N
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Description

N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group attached to a glycinamide backbone, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide typically involves the reaction of 4-fluorobenzylamine with glycine derivatives under controlled conditions. The process may include steps such as:

    Formation of the intermediate: Reacting 4-fluorobenzylamine with a glycine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Hydroxylation: Introducing a hydroxyl group to the intermediate compound using reagents like hydroxylamine hydrochloride.

Industrial Production Methods

Industrial production of N2-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-

Properties

CAS No.

919996-23-9

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylamino]-N-hydroxyacetamide

InChI

InChI=1S/C9H11FN2O2/c10-8-3-1-7(2-4-8)5-11-6-9(13)12-14/h1-4,11,14H,5-6H2,(H,12,13)

InChI Key

WJCIJJMILIDIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)NO)F

Origin of Product

United States

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